molecular formula C20H23FN6O2S B2465237 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 941948-81-8

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2465237
CAS No.: 941948-81-8
M. Wt: 430.5
InChI Key: XCJOFEWFWYLTOD-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a compound of interest in the fields of medicinal chemistry and pharmaceutical research. It has been noted for its potential activity in modulating specific biological pathways, which could make it valuable in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide involves several key steps:

  • The formation of the pyrazolo[3,4-d]pyrimidine core.

  • The attachment of the ethylthio substituent.

  • The final coupling with 4-fluorobenzamide.

Each of these steps requires specific reagents and conditions, such as:

  • Strong bases for deprotonation.

  • Reflux conditions for certain condensation reactions.

  • Purification steps like column chromatography to isolate intermediates.

Industrial Production Methods

Scaling up for industrial production would involve optimizing these reactions for larger volumes and possibly incorporating continuous flow methods to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation, where the ethylthio group can be converted to a sulfoxide or sulfone.

  • Reduction, particularly targeting the pyrazolo ring or morpholino group.

  • Substitution, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

Typical reagents might include:

  • Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reducing agents such as lithium aluminum hydride (LAH).

  • Substitution reactions might involve nucleophiles like amines or thiols.

Major Products

These reactions could yield products such as:

  • Sulfoxides or sulfones from oxidation.

  • Reduced pyrazolo or morpholino derivatives.

  • Substituted benzamide derivatives.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Studying its effects on cellular pathways, potentially as an inhibitor or activator.

  • Medicine: : Investigated for its potential in treating diseases like cancer, due to its ability to interfere with specific signaling pathways.

  • Industry: : Possible applications in creating specialized materials or coatings.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, this one stands out due to:

  • The unique combination of the pyrazolo[3,4-d]pyrimidine core with the ethylthio and morpholino groups.

  • Its specific fluorobenzamide moiety which can enhance binding to certain targets.

List of Similar Compounds

  • Other pyrazolo[3,4-d]pyrimidine derivatives.

  • Compounds with morpholino groups attached to different cores.

  • Fluorobenzamide-containing molecules used in similar applications.

Hope that sparks your curiosity! Let me know if there’s anything else you’d like to add or dive deeper into.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)16-13-23-27(18(16)25-20)8-7-22-19(28)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOFEWFWYLTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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